molecular formula C10H11BrO2 B8015577 2-Bromo-4-(propan-2-yloxy)benzaldehyde

2-Bromo-4-(propan-2-yloxy)benzaldehyde

Cat. No.: B8015577
M. Wt: 243.10 g/mol
InChI Key: LUHAPZYSDFMURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(propan-2-yloxy)benzaldehyde is a brominated and alkoxylated benzaldehyde derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, featuring an aldehyde group adjacent to bromine and isopropoxy substituents, makes it a versatile building block for constructing more complex chemical entities, particularly in the development of novel heterocyclic compounds. Researchers utilize this scaffold to develop new substances for probing biological systems. Based on studies of structurally similar brominated benzaldehyde and quinoline compounds, this chemical family shows significant research potential in two key areas: as a precursor for antimicrobial agents and for investigating anticancer activities . In antimicrobial research, brominated aromatic compounds are frequently explored for their ability to inhibit the growth of pathogenic bacteria and fungi . The presence of halogen substituents, like bromine, is often associated with enhanced bioactivity, as these groups can improve a molecule's interaction with biological targets . In anticancer research, benzaldehyde derivatives can be used as starting materials for synthesizing quinoline-based molecules . Quinoline derivatives are a prominent class of compounds in drug discovery and have demonstrated potent antitumor properties through mechanisms such as inhibiting enzymes like topoisomerase and tubulin polymerization, which are critical for cancer cell proliferation . This compound is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHAPZYSDFMURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption patterns are unique to the functional groups present. For 2-Bromo-4-(propan-2-yloxy)benzaldehyde, characteristic IR absorption bands are expected. By comparing with related compounds such as 2-bromo-4-chlorobenzaldehyde (B1282380) and other benzaldehyde (B42025) derivatives, the following key absorptions can be predicted. bohrium.comresearchgate.netresearchgate.net The strong carbonyl (C=O) stretching vibration of the aldehyde group is anticipated to appear in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propan-2-yloxy group would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage is predicted to show a strong band in the 1200-1250 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region, often below 600 cm⁻¹.

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. For this compound, an FTIR spectrum would provide a detailed fingerprint of the molecule. Based on data from analogous compounds like 2-bromobenzaldehyde (B122850) and 2-bromo-4-methylbenzaldehyde, specific vibrational modes can be assigned. nih.govnih.gov

Key expected FTIR peaks include:

~2980-2940 cm⁻¹: Asymmetric and symmetric stretching of the C-H bonds in the isopropyl methyl groups.

~2870 cm⁻¹: C-H stretching of the methine group in the isopropyl unit.

~1690 cm⁻¹: A strong band due to the C=O stretching of the aldehyde functional group.

~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1240 cm⁻¹: Asymmetric C-O-C stretching of the isopropoxy group.

~1120 cm⁻¹: Symmetric C-O-C stretching.

~830 cm⁻¹: Out-of-plane C-H bending of the aromatic protons, indicative of the substitution pattern.

FT-Raman spectroscopy provides complementary information to IR spectroscopy. In FT-Raman, the scattering of light from molecular vibrations is measured. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations and non-polar bonds. Drawing comparisons with 2-bromobenzaldehyde, one can anticipate the key Raman shifts. nih.gov The symmetric C=C stretching of the benzene (B151609) ring is expected to produce a strong band around 1580 cm⁻¹. The C-Br bond, being a heavy atom bond, should also be Raman active at a low frequency. The aldehydic C-H stretch, which is often weak in IR, can sometimes be more prominent in the Raman spectrum, expected around 2720 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the propan-2-yloxy group. Based on the analysis of similar structures like 2-bromobenzaldehyde and other substituted benzaldehydes, the following chemical shifts and coupling patterns are anticipated. chemicalbook.comresearchgate.net

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aldehyde proton (-CHO) 10.3 Singlet 1H
Aromatic proton (H-6) 7.9 Doublet 1H
Aromatic proton (H-3) 7.2 Doublet 1H
Aromatic proton (H-5) 7.1 Doublet of doublets 1H
Isopropyl methine proton (-OCH(CH₃)₂) 4.7 Septet 1H

The aldehyde proton is expected to be the most deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the benzene ring. The aromatic protons will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. By comparing with the spectra of 2-bromobenzaldehyde and 4-bromobenzaldehyde (B125591), the chemical shifts for the carbon atoms can be estimated. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde carbon (-CHO) 191
Aromatic carbon (C-4, attached to -O-iPr) 160
Aromatic carbon (C-2, attached to -Br) 128
Aromatic carbon (C-6) 132
Aromatic carbon (C-1) 130
Aromatic carbon (C-5) 116
Aromatic carbon (C-3) 115
Isopropyl methine carbon (-OCH(CH₃)₂) 71

The carbonyl carbon of the aldehyde is expected at a very high chemical shift. The carbon atom attached to the oxygen of the ether group (C-4) will also be significantly deshielded. The carbon atom bonded to the bromine (C-2) will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons and the carbons of the isopropyl group will appear at their characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are fundamental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing information on the connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the methine proton of the isopropoxy group and its two equivalent methyl groups. It would also reveal correlations between adjacent aromatic protons on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. Each C-H bond in the molecule would produce a correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the aldehydic proton to the aromatic carbons C-1, C-2, and C-6, and from the isopropoxy methine proton to the aromatic carbon C-4, confirming the substitution pattern.

A hypothetical data table for the expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Aldehyde CHAromatic H-6C=OC-1, C-2, C-6
Aromatic H-3Aromatic H-5C-3C-1, C-5, C-4
Aromatic H-5Aromatic H-3, Aromatic H-6C-5C-1, C-3, C-4
Aromatic H-6Aromatic H-5C-6C-1, C-2, C-4, C=O
Isopropoxy CHIsopropoxy CH₃O-CHC-4, Isopropoxy CH₃
Isopropoxy CH₃Isopropoxy CHO-C-CH₃O-CH, C-4

Table 1: Hypothetical 2D NMR correlations for this compound.

Electronic Spectroscopy for Chromophoric Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores like the benzaldehyde system in the target compound. The presence of the benzene ring, the carbonyl group, and the bromo and alkoxy substituents results in a conjugated system that absorbs UV light. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max_) would be influenced by the solvent polarity.

Transition TypeExpected λ_max Range (nm)Chromophore
π → π250 - 300Substituted Benzene Ring
n → π300 - 350Carbonyl Group (C=O)

Table 2: Expected UV-Vis Absorption Maxima for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provides a highly accurate measurement of the molecular mass of a compound. This allows for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO₂), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion [M+H]⁺, with two peaks separated by approximately 2 Da.

FormulaIonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
C₁₀H₁₁BrO₂[M+H]⁺243.0019245.0000

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

X-ray Crystallography for Solid-State Structures

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state architecture. This technique would confirm the substitution pattern on the aromatic ring and the conformation of the isopropoxy and aldehyde groups relative to the ring.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Specific Å and ° values
Bond Lengths (e.g., C-Br, C=O)Precise distances in Å
Bond Angles (e.g., C-C-C in ring)Precise angles in °
Intermolecular InteractionsPresence of hydrogen bonds, halogen bonds, π-stacking

Table 4: Hypothetical Crystal Data Parameters from SC-XRD Analysis.

Computational Chemistry and Theoretical Studies

Application of Quantum Chemical Methods

Quantum chemical methods are central to the computational study of molecules. They are broadly categorized into ab initio and density functional theory approaches. For 2-Bromo-4-(propan-2-yloxy)benzaldehyde, methods such as Density Functional Theory (DFT), Hartree-Fock (HF) Theory, and Møller-Plesset Perturbation Theory (MP2) are employed to model its electronic properties.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting the geometric and electronic properties of substituted benzaldehydes. While specific DFT studies on this compound are not extensively documented in publicly accessible literature, the methodology is widely applied to analogous compounds. For instance, studies on similar di-halogenated benzaldehydes have successfully used DFT to analyze vibrational spectra and solvent effects. chemscene.com

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a baseline for more advanced methods that include electron correlation. In the context of this compound, HF calculations would serve as a starting point for understanding its electronic structure before accounting for the more complex effects of electron correlation.

Basis Set Selection and Optimization for Electronic Structure Calculations

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical step in designing a computational study.

The augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are known for their systematic convergence towards the complete basis set limit. The "aug" designation indicates the addition of diffuse functions, which are essential for accurately describing anions and weak interactions. The use of aug-cc-pVDZ in calculations for this compound would be expected to provide a reliable description of its electronic properties, particularly those influenced by the lone pairs on the oxygen and bromine atoms. Studies have shown that attenuated MP2 methods with this basis set can significantly reduce errors for non-bonded interactions.

The Pople-style basis sets are widely used in computational chemistry due to their balance of accuracy and computational cost. The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the spatial distribution of electrons. For higher accuracy, the 6-311++G(d,p) basis set is employed. It uses more functions to describe the valence electrons and includes diffuse functions (++) on both heavy and hydrogen atoms, making it suitable for systems where electron density is more spread out. Theoretical studies on various benzaldehyde (B42025) derivatives have utilized the 6-311++G(d,p) basis set to achieve good correlation between calculated and experimental data for vibrational frequencies and NMR chemical shifts.

Conformational Analysis and Molecular Geometry Optimization

Gas Phase and Solution Phase Conformational Studies

To understand the flexibility and preferred spatial orientation of this compound, computational chemists would typically perform conformational analyses in both the gas phase and in various solvents. The gas phase calculations provide insights into the intrinsic properties of an isolated molecule, free from intermolecular interactions. Solution-phase studies, often employing implicit or explicit solvent models, are crucial for understanding the molecule's behavior in a more realistic chemical environment, as the solvent can significantly influence the conformational preferences.

The rotational barriers around the C-O and C-C single bonds connecting the propan-2-yloxy group and the aldehyde group to the benzene (B151609) ring would be of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A suite of computational tools can be used to analyze the distribution of electrons and predict sites of chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether group. In contrast, the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the carbon-bromine bond.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. conicet.gov.ar By analyzing the symmetry and spatial distribution of these orbitals, it is possible to determine whether a reaction is likely to occur and to predict the regioselectivity and stereoselectivity of the reaction. For instance, in a reaction with a nucleophile, the attack would be predicted to occur at the atomic site where the LUMO has its largest coefficient. Conversely, an electrophilic attack would be directed towards the site with the largest HOMO coefficient.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. conicet.gov.ar It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the benzene ring and the carbonyl group. conicet.gov.ar

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. youtube.comresearchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. youtube.comresearchgate.net Typically, red colors signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for protonation or coordination to a metal ion. The hydrogen atom of the aldehyde group and the regions around the bromine atom would likely exhibit a more positive potential.

Theoretical Prediction of Spectroscopic Properties

Theoretical methods are instrumental in predicting the spectroscopic signatures of molecules. For aromatic compounds like this compound, techniques rooted in density functional theory (DFT) are commonly used to simulate various types of spectra. These simulations are invaluable for interpreting experimental data and for understanding the underlying molecular vibrations and electronic transitions.

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These simulations are typically performed using DFT calculations, often with the B3LYP functional and a suitable basis set. The calculated frequencies help in the assignment of experimental vibrational bands to specific atomic motions within the molecule, such as the stretching of the C=O bond in the aldehyde group, the C-Br stretching, or various vibrations of the benzene ring and the isopropoxy group.

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Benzaldehyde

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
~3000-3100 C-H stretching (aromatic)
~2900-3000 C-H stretching (aliphatic)
~2700-2850 C-H stretching (aldehyde)
~1700 C=O stretching (aldehyde)
~1600 C=C stretching (aromatic ring)
~1250 C-O-C stretching (ether)
~830 C-H out-of-plane bending

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a popular quantum chemical approach for calculating NMR chemical shifts. This method, typically employed within a DFT framework, can predict the ¹H and ¹³C NMR spectra of a molecule. Theoretical chemical shift calculations are valuable for confirming the structure of a compound by comparing the predicted spectrum with the experimental one. The calculations provide insights into the electronic environment of each nucleus. For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the aldehyde proton, and the protons of the isopropoxy group, as well as for all the carbon atoms in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. conicet.gov.ar For this compound, TD-DFT calculations could identify the nature of the electronic transitions, such as π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms. conicet.gov.ar This information is crucial for understanding the photophysical properties of the compound.

Table 2: Representative TD-DFT Calculated Electronic Transitions

Transition Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~310 ~0.02 n → π*
S₀ → S₂ ~280 ~0.50 π → π*

Note: This table contains representative data to illustrate the output of a TD-DFT calculation and is not based on actual calculations for this compound.

Computational Software and Visualization Tools (e.g., Gaussian, Gaussview)

The theoretical studies described above are carried out using specialized computational chemistry software packages. Gaussian is one of the most widely used programs for performing a broad range of quantum chemical calculations, including geometry optimizations, frequency calculations (for IR and Raman spectra), NMR chemical shift calculations (using methods like GIAO), and TD-DFT calculations for electronic spectra.

GaussView is a graphical user interface that is often used in conjunction with Gaussian. It allows for the construction of molecular input files, the visualization of molecular structures and orbitals, and the analysis of the results of Gaussian calculations, such as viewing animated vibrational modes and simulated spectra. Together, these tools provide a comprehensive platform for the computational investigation of molecules like this compound.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The structural framework of 2-Bromo-4-(propan-2-yloxy)benzaldehyde is embedded in or serves as a precursor to numerous molecules of medicinal interest. Its ability to participate in sequential and regioselective reactions is crucial for building the complex scaffolds required for therapeutic efficacy.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. acs.orgdoaj.org Substituted benzaldehydes are key starting materials for these fluorinated compounds. google.commdpi.com While direct fluorination can be challenging, building blocks like this compound offer a robust platform for incorporating fluorine-containing moieties. The bromine atom can be substituted through coupling reactions with fluorinated partners, or the aldehyde can be transformed to create a new site for fluorination. This approach allows for the precise placement of fluorine atoms in the target drug candidate, a critical factor for optimizing its pharmacological properties. acs.org

Prostaglandin D2 (PGD2) is a lipid mediator involved in inflammatory processes, and its inhibitors are pursued as potential treatments for conditions like allergies and asthma. The synthesis of PGD2 inhibitors often involves the construction of intricate molecular frameworks. Highly functionalized aromatic compounds like this compound are valuable starting points for such multi-step syntheses. The aldehyde can be used as a handle to build side chains, while the bromo-substituted ring can be elaborated into more complex systems, forming the core structure of the inhibitor.

Benzylamines are a common structural motif in a vast array of pharmaceuticals and biologically active compounds. This compound is a direct precursor to the corresponding benzylamine (B48309) derivatives through a process known as reductive amination. In this reaction, the aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the desired benzylamine. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse library of benzylamine analogs for biological screening. google.com The bromine and isopropoxy groups remain intact for further functionalization, adding another layer of molecular diversity.

Reaction StepReagentsIntermediate/Product
Imine Formation Primary or Secondary Amine (R-NH₂)Imine
Reduction Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Substituted Benzylamine

Beta-blockers are a class of drugs used to manage cardiovascular diseases. A key structural feature of many β-blockers is an aryloxypropanolamine backbone. While this compound is not a direct precursor to widely known β-blockers like Metoprolol, its aryloxy structure is highly relevant for synthesizing novel analogues. The existing isopropoxy group mimics a portion of the required backbone. The aldehyde and bromo functionalities provide handles to construct the remainder of the molecule or to create variations of the core structure, leading to new compounds that can be tested for β-blocking activity.

Aryloxy phenols, which are diaryl ether structures containing a hydroxyl group, are important intermediates in the synthesis of agrochemicals, polymers, and pharmaceuticals. nih.gov The synthesis of these compounds often relies on the coupling of an aryl halide with a phenol (B47542) derivative. encyclopedia.pub this compound is an ideal substrate for such transformations. The bromine atom can undergo palladium- or copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig etherification) with various substituted phenols. nih.govmdpi.com This reaction directly constructs the diaryl ether linkage, a key step in accessing complex aryloxy phenol derivatives with potential biological activities.

Coupling ReactionCatalyst System (Example)Product Type
Ullmann Condensation Copper(I) salt, Base (e.g., Cs₂CO₃)Diaryl Ether
Buchwald-Hartwig Palladium catalyst, Ligand, BaseDiaryl Ether

Construction of Diverse Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the structural basis of a majority of pharmaceuticals. The reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic systems. The aldehyde group can participate in condensation and cyclization reactions with dinucleophiles to form rings. For example, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of quinoline (B57606) or chromene derivatives. researchgate.net Furthermore, the bromine atom allows for intramolecular cyclizations via coupling reactions or can be used as an anchor point to build up a second ring system, leading to fused heterocyclic structures.

Subject: Analysis of "this compound" in Advanced Organic Synthesis

Following a comprehensive review of scientific literature, it has been determined that the specific applications of the chemical compound This compound as a synthetic intermediate for the outlined heterocyclic systems are not extensively documented in publicly available research.

Extensive searches for the use of "this compound" in the synthesis of benzofurans, imidazoles, pyrano[2,3-c]pyrazoles, and indole (B1671886) alkaloids via Fischer indole synthesis did not yield specific examples or detailed research findings directly employing this particular aldehyde. The available literature primarily focuses on the synthesis and applications of structurally similar compounds, such as 2-Bromo-4-methoxybenzaldehyde. bldpharm.comgoogle.comgoogle.com However, direct evidence linking this compound to the advanced synthetic applications detailed in the request could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the necessary research findings for this specific compound are not present in the searched databases. The content for the following sections and subsections could not be provided:

Indole Alkaloid Total Synthesis

Application of Fischer Indole Synthesis

Further investigation into proprietary chemical synthesis databases or unpublished research may be required to find information on the specific reactive applications of this compound.

Acid-Catalyzed Hydroamination in N-Heterocyclic Synthesis

Acid-catalyzed hydroamination is a powerful method for the formation of nitrogen-containing heterocycles. While distinct from the Pictet-Spengler reaction, it shares the common theme of forming C-N bonds to construct ring systems. This class of reactions can involve the intramolecular addition of an N-H bond across a C-C multiple bond or other related cyclization strategies initiated by acid catalysis.

For a molecule like this compound, its primary role in N-heterocyclic synthesis would be as a precursor to a larger substrate designed for cyclization. For example, the aldehyde could be elaborated into a molecule containing both an amine and an alkene or alkyne. Subsequent acid-catalyzed intramolecular hydroamination would then lead to the formation of a nitrogen heterocycle. The bromo- and isopropoxy-substituted phenyl group would be appended to the resulting heterocyclic framework.

Synthesis of Xanthone (B1684191) Derivatives

Xanthones (dibenzo-γ-pyrones) are a class of oxygenated heterocyclic compounds with a characteristic tricyclic ring system that is prevalent in many natural products exhibiting significant biological activities. nih.govnih.gov Several synthetic strategies exist for constructing the xanthone core, many of which can utilize substituted benzaldehydes as starting materials. researchgate.net

One common approach involves the reaction of a salicylic (B10762653) acid derivative with a substituted phenol, or the cyclization of a 2-phenoxybenzoic acid. nih.gov this compound can be a key precursor for the synthesis of one of the necessary fragments. For example, the aldehyde can be oxidized to the corresponding 2-bromo-4-(isopropoxy)benzoic acid. This acid can then be coupled with a phenol derivative (an Ullmann condensation) to form a 2-phenoxybenzoic acid intermediate. Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like sulfuric acid or Eaton's reagent, would yield the desired substituted xanthone. nih.gov The bromine atom on the resulting xanthone provides a valuable site for further functionalization.

Precursor from AldehydeCoupling PartnerKey Reaction StepResulting Product Class
2-Bromo-4-(isopropoxy)benzoic AcidSubstituted PhenolUllmann Condensation2-Phenoxybenzoic Acid
2-Phenoxybenzoic Acid-Intramolecular AcylationSubstituted Xanthone

General Applications in Advanced Organic Synthesis

Beyond specific target classes, this compound is a versatile building block in fundamental carbon-carbon bond-forming reactions that are central to modern organic synthesis.

Reactant in Carbonylative Stille Couplings

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organohalide or pseudohalide. psu.edu A powerful variant is the carbonylative Stille coupling , which incorporates a molecule of carbon monoxide (CO) to form a ketone, effectively coupling the two organic fragments with a carbonyl bridge. chemtube3d.comnih.gov

The mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by the insertion of CO into the palladium-carbon bond. chemtube3d.com Subsequent transmetalation with the organostannane and reductive elimination yields the ketone product. chemtube3d.com

This compound is an ideal aryl bromide substrate for this reaction. The C(sp²)-Br bond readily undergoes oxidative addition to the palladium catalyst. This allows for the synthesis of complex diaryl ketones or aryl-vinyl ketones where one aromatic ring is the 2-formyl-5-isopropoxyphenyl group.

Reaction Summary: Carbonylative Stille Coupling

Component A Component B Component C Catalyst Product

Component in Intramolecular Heck Reactions

The intramolecular Heck reaction is a palladium-catalyzed reaction that forms a new carbon-carbon bond within a single molecule, typically between an aryl or vinyl halide and an alkene. libretexts.orgprinceton.edu This reaction is exceptionally useful for constructing cyclic and polycyclic systems. chim.itresearchgate.net

This compound can serve as the starting point for creating substrates for intramolecular Heck reactions. The aldehyde group can be used to build a side chain containing an alkene. For example, a Wittig reaction or Horner-Wadsworth-Emmons olefination can convert the aldehyde into an α,β-unsaturated ester or a simple alkene. The resulting molecule, which contains both the ortho-bromoaryl group and a tethered alkene, is a perfect precursor for an intramolecular Heck cyclization. nih.gov This strategy can be employed to build various fused or spirocyclic ring systems, which are common in natural product synthesis.

Building Block for Chalcones and Related α,β-Unsaturated Systems

Chalcones are 1,3-diaryl-2-propen-1-ones, a class of α,β-unsaturated ketones that are precursors to flavonoids and exhibit a wide range of biological activities. researchgate.net They are most commonly synthesized via the Claisen-Schmidt condensation , which is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. nih.govnih.gov

This compound is an excellent aldehyde component for this reaction. It reacts with a substituted or unsubstituted acetophenone in the presence of a base (like NaOH or KOH) to form the corresponding chalcone. tsijournals.com The isopropoxy group is an electron-donating group, which can influence the electronic properties of the resulting chalcone, while the ortho-bromo substituent provides a site for further chemical diversification. nih.gov

General Claisen-Schmidt Condensation

Aldehyde Component Ketone Component Catalyst Product

Green Chemistry and Sustainable Synthetic Approaches

Advancements in Solvent Selection and Replacement

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents, which contribute significantly to chemical waste.

Utilization of Aqueous Micellar Media in Organic Reactions

Water is the most desirable green solvent, but the poor solubility of many organic compounds, including intermediates for 2-Bromo-4-(propan-2-yloxy)benzaldehyde, limits its use. Micellar catalysis overcomes this challenge by using surfactants to form micelles in water. These micelles act as nanoreactors, encapsulating nonpolar reactants in their hydrophobic cores, thereby increasing local reactant concentration and accelerating reaction rates. nih.govnih.gov

Research on the synthesis of aromatic ethers, a key structural feature of the target molecule, has demonstrated the efficacy of aqueous micellar media. For example, the synthesis of 2-(prop-2-ynyloxy)benzaldehyde, a structurally analogous ether, was successfully developed using different aqueous micellar systems. researchgate.net This approach highlights that a Williamson ether synthesis—a likely step in producing the "(propan-2-yloxy)" moiety from a 2-bromo-4-hydroxybenzaldehyde (B1278919) precursor—can be performed in water, eliminating the need for traditional polar aprotic solvents like DMF. researchgate.netnumberanalytics.com Various surfactants can be employed, each creating a unique reaction environment.

Table 1: Surfactants Used in Aqueous Micellar Synthesis for Reactions Involving Aromatic Aldehydes

Surfactant Type Examples Typical Application
Anionic Sodium Dodecyl Sulfate (B86663) (SDS) Multicomponent reactions, improving selectivity. nih.gov
Cationic Cetyltrimethylammonium Bromide (CTAB) Synthesis of heterocycles from aldehydes. nih.gov

This methodology offers significant advantages, including mild reaction conditions, simplified product isolation, and often, the potential for recycling the aqueous-surfactant medium. nih.gov

Development of Non-hazardous and Less Toxic Solvent Systems

Beyond micellar aqueous systems, the development of inherently safer solvents is a key area of green chemistry. For the synthesis of aromatic ethers and aldehydes, solvents are selected based on their efficacy, low toxicity, and biodegradability. Acetone (B3395972), for instance, is considered a greener alternative to more hazardous solvents. In the synthesis of various (prop-2-ynyloxy)benzene derivatives, acetone was found to be an effective solvent in combination with a mild base like potassium carbonate (K2CO3), favoring SN2-type reactions for ether formation under reflux conditions. plos.org

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. Microwave-assisted organic synthesis (MAOS) can often facilitate solvent-free reactions. For instance, the conversion of aldehydes to other functional groups has been achieved under solvent-free conditions using microwave irradiation, significantly reducing reaction times and eliminating solvent waste. mdpi.com Such techniques could be applied to derivatization steps in the synthesis of this compound.

Enhanced Catalytic Efficiency and Reagent Design

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity under mild conditions and with reduced waste.

Phase Transfer Catalysis for Mild Reaction Conditions and Improved Selectivity

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgwikipedia.org This is particularly relevant for the Williamson ether synthesis, where an inorganic base (solid or aqueous) reacts with an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion (like a phenoxide) from the aqueous or solid phase into the organic phase where it can react with an alkyl halide. wikipedia.org

This method offers several green advantages:

It avoids the need for expensive, anhydrous, and often toxic aprotic solvents.

It allows the use of inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

Reactions can often be run at lower temperatures, reducing energy consumption. rjptonline.org

Table 2: Comparison of Reaction Conditions for Ether Synthesis

Method Solvent Base Conditions Green Advantage
Traditional Williamson DMF, DMSO NaH, KHMDS Anhydrous, often elevated temp. -
PTC Williamson Water/Toluene NaOH, K2CO3 Mild temp., biphasic Avoids hazardous solvents/bases. crdeepjournal.orgwikipedia.org

Incorporation of Environmentally Benign Reagents

Replacing hazardous reagents with safer alternatives is crucial for sustainable synthesis. The synthesis of this compound involves at least two key transformations where this principle can be applied: bromination and etherification.

For the bromination of the aromatic ring, traditional methods often employ elemental bromine (Br2), which is highly toxic, corrosive, and hazardous to handle. A greener alternative is the in-situ generation of the brominating agent from a mixture of an alkali metal bromide (e.g., NaBr or KBr) and a bromate (B103136) (e.g., NaBrO3) in an aqueous acidic medium. google.comgoogle.comrsc.org This system generates hypobromous acid (HOBr) or related species as the active brominating agent, which is highly efficient and avoids the risks associated with liquid bromine. rsc.org This method has been successfully used for the bromination of phenols and aromatic ethers under ambient conditions, often without a catalyst. google.comrsc.org

For the etherification step, using mild inorganic bases like potassium carbonate (K2CO3) is preferable to highly reactive and hazardous bases such as sodium hydride (NaH). plos.org K2CO3 is safer to handle, less expensive, and generates less hazardous byproducts.

Strategies for Catalyst Reuse and Recovery

The economic and environmental viability of a catalytic process is significantly enhanced if the catalyst can be recovered and reused. In the context of synthesizing this compound, several catalytic systems offer potential for recycling.

In aqueous micellar catalysis, the product is typically hydrophobic and can be separated from the aqueous phase by simple extraction. The remaining aqueous solution containing the surfactant and potentially a dissolved catalyst can then be reused for subsequent batches. It has been reported that in some micellar systems, the catalytic medium can be reused multiple times without a significant drop in efficiency. nih.gov

Heterogeneous catalysts, by their nature, are more easily separated from the reaction mixture through filtration. While not directly applied to the target molecule's synthesis in the literature, the development of solid-supported catalysts for reactions like etherification or formylation is an active area of research. For instance, nickel or palladium catalysts used in novel ether synthesis routes can be immobilized on solid supports. sciencedaily.com Furthermore, recent advances in polymer chemistry show that incorporating specific directing groups into polymer backbones can allow for nickel-catalyzed depolymerization, demonstrating the potential for recovering valuable monomers from complex structures like poly(aryl ethers) and enabling a circular chemical economy. rsc.org

Energy Efficient Methodologies

Conventional organic syntheses often rely on prolonged heating under reflux to drive reactions to completion. The multi-step synthesis of this compound, which typically involves an initial etherification of a phenolic precursor followed by electrophilic bromination, would traditionally require significant energy input for heating, contributing to higher operational costs and environmental footprint. Energy-efficient methodologies aim to reduce this consumption by employing alternative energy sources that can accelerate reaction rates under milder conditions.

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering a means to enhance reaction rates and yields while often reducing the need for high temperatures. youtube.com The application of ultrasound (typically 20-100 kHz) to a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant increase in mass transfer. nih.gov

For the synthesis of this compound, sonication could be applied to its key synthetic steps:

Williamson Ether Synthesis: The formation of the isopropoxy group on the aromatic ring is a nucleophilic substitution reaction. Studies on the etherification of phenols have shown that ultrasound irradiation can significantly shorten reaction times and improve yields, even when using water as a solvent. nih.gov The intense mixing and particle size reduction caused by cavitation can overcome phase-transfer limitations, especially when using solid bases like potassium carbonate. nih.gov

Aromatic Bromination: The introduction of the bromine atom onto the benzene (B151609) ring is an electrophilic substitution. Ultrasound has been successfully used to assist the bromination of various aromatic compounds, including phenols. acs.org It can enhance the generation of the electrophilic bromine species and accelerate the substitution reaction, potentially allowing for the use of milder brominating agents or catalyst-free conditions. acs.org

The benefits of applying ultrasound include shorter reaction times, milder conditions (ambient temperature), and often improved yields, which collectively contribute to a more energy-efficient process. youtube.com

Table 1: Comparison of Conventional and Proposed Ultrasound-Assisted Synthesis for this compound

Step Parameter Conventional Method (Hypothetical) Ultrasound-Assisted Method (Proposed)
Etherification Reagents 4-hydroxybenzaldehyde (B117250), 2-bromopropane (B125204), K₂CO₃ 4-hydroxybenzaldehyde, 2-bromopropane, K₂CO₃
Solvent Acetone or DMF Aqueous media or ethanol
Temperature 60-80°C 25-40°C
Time 6-12 hours 30-90 minutes
Energy Input High (prolonged heating) Low (short duration sonication)
Bromination Reagents 4-(propan-2-yloxy)benzaldehyde, Br₂ 4-(propan-2-yloxy)benzaldehyde, NBS
Solvent Acetic Acid or CH₂Cl₂ Acetonitrile
Temperature Room Temperature to 50°C Room Temperature
Time 2-4 hours 15-60 minutes

This table is based on typical results found in the literature for analogous ultrasound-assisted reactions and serves as a projection for the target compound.

Principles of Atom Economy and Process Intensification

Beyond energy efficiency, green chemistry places strong emphasis on atom economy and process intensification. Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A high atom economy signifies a more sustainable process with minimal generation of waste byproducts. primescholars.com

The conventional synthesis of this compound involves at least two distinct synthetic operations: etherification and bromination. A greener approach would be to combine these steps into a single, one-pot procedure. Such a design would involve the initial formation of 4-(propan-2-yloxy)benzaldehyde from 4-hydroxybenzaldehyde, followed by the in-situ introduction of a brominating agent to yield the final product.

The design of such a one-pot reaction requires careful consideration of reagent and condition compatibility. For instance, the base used for the initial etherification must not interfere with the subsequent bromination step. Research into one-pot syntheses of other substituted benzaldehydes has demonstrated the feasibility of combining multiple transformations, such as reduction/cross-coupling, to build complex aldehyde structures efficiently. acs.orgrug.nl Similarly, one-pot strategies for the synthesis of diarylamines from aromatic aldehydes showcase the power of telescoping reactions to improve efficiency and atom economy. nih.gov

A hypothetical one-pot synthesis of this compound could be envisioned as follows:

Step A (in situ): 4-hydroxybenzaldehyde is reacted with 2-bromopropane and a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile.

Step B (in situ): After completion of the etherification, a brominating agent like N-Bromosuccinimide (NBS), which is often more selective and safer than elemental bromine, is added directly to the reaction mixture.

This telescoped approach avoids the isolation of the 4-(propan-2-yloxy)benzaldehyde intermediate, thereby intensifying the process.

The atom economy of the traditional two-step synthesis highlights the potential for waste generation. In a Williamson ether synthesis, the salt byproduct (e.g., KBr) and any water formed are considered waste. numberanalytics.com In the subsequent bromination, the byproduct from the brominating agent (e.g., succinimide (B58015) from NBS or HBr from Br₂) is also waste. khanacademy.org

Table 2: Atom Economy Calculation for a Plausible Two-Step Synthesis of this compound

Step 1: Etherification (Williamson Synthesis) Reaction: C₇H₆O₂ + C₃H₇Br + K₂CO₃ → C₁₀H₁₂O₂ + KBr + KHCO₃

Reactant Formula Molar Mass ( g/mol ) Atoms Utilized in Product (C₁₀H₁₂O₂)
4-hydroxybenzaldehyde C₇H₆O₂ 122.12 Yes
2-bromopropane C₃H₇Br 122.99 Yes (C₃H₇ portion)
Potassium Carbonate K₂CO₃ 138.21 No
Total Mass of Reactants: 383.32
Desired Product: C₁₀H₁₂O₂ 180.22

| % Atom Economy (Step 1): | | 47.0% | |

Step 2: Bromination Reaction: C₁₀H₁₂O₂ + Br₂ → C₁₀H₁₁BrO₂ + HBr

Reactant Formula Molar Mass ( g/mol ) Atoms Utilized in Product (C₁₀H₁₁BrO₂)
4-(propan-2-yloxy)benzaldehyde C₁₀H₁₂O₂ 180.22 Yes
Bromine Br₂ 159.81 Yes (one Br atom)
Total Mass of Reactants: 340.03
Desired Product: C₁₀H₁₁BrO₂ 259.10

| % Atom Economy (Step 2): | | 76.2% | |

Reactant Formula Molar Mass ( g/mol )
4-hydroxybenzaldehyde C₇H₆O₂ 122.12
2-bromopropane C₃H₇Br 122.99
Bromine Br₂ 159.81
Potassium Carbonate K₂CO₃ 138.21
Total Mass of Reactants: 543.13
Desired Product: C₁₀H₁₁BrO₂ 259.10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(propan-2-yloxy)benzaldehyde?

  • Methodology : A common approach involves nucleophilic aromatic substitution. For example, 4-hydroxybenzaldehyde can react with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to introduce the isopropoxy group. Subsequent bromination at the ortho position using bromine or NBS (N-bromosuccinimide) under controlled conditions yields the target compound. Alternative routes may employ protecting groups for the aldehyde functionality during bromination to prevent side reactions .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification via column chromatography using hexane/ethyl acetate gradients is recommended to isolate high-purity product.

Q. How should researchers handle and store this compound safely?

  • Safety Protocols : Wear PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Avoid contact with oxidizing agents to prevent decomposition .
  • Storage : Store in a tightly sealed amber vial at 2–8°C under inert gas (e.g., argon) to minimize degradation. Conduct regular stability checks via NMR or FTIR to detect hydrolysis or oxidation by-products.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key signals include the aldehyde proton (~10 ppm) and the isopropoxy methine group (δ ~4.5–5.0 ppm). Aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.5 ppm).
  • FTIR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether vibration (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (C₁₀H₁₁BrO₂: ~253.04 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., CH-π or hydrogen bonding) .
  • Case Study : Analogous benzaldehyde derivatives show dihedral angles between aromatic rings and substituents (e.g., ~78° in related dialdehydes), which influence reactivity and packing .

Q. What mechanistic insights explain competing pathways in the bromination of 4-(propan-2-yloxy)benzaldehyde?

  • Analysis : Bromine may attack ortho or para positions relative to the electron-donating isopropoxy group. Kinetic vs. thermodynamic control can be assessed by varying temperature and reaction time. Computational studies (DFT) can predict regioselectivity by comparing activation energies for ortho vs. para intermediates .
  • Experimental Validation : Use competitive reactions with deuterated analogs or isotopic labeling to track substitution patterns.

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Applications : The bromine atom enables participation in Suzuki-Miyaura couplings. Optimize conditions (e.g., Pd catalysts, ligand choice, base) using model substrates. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/water at 80°C .
  • Challenges : Steric hindrance from the isopropoxy group may reduce coupling efficiency. Screen ligands (e.g., SPhos) to enhance catalytic activity.

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Process Optimization : Use flow chemistry to control exothermic bromination steps. Implement in-line purification (e.g., scavenger resins) to remove excess bromine or unreacted intermediates.
  • Quality Control : Employ GC-MS or UPLC-MS to detect and quantify impurities like dibrominated derivatives or oxidized aldehydes .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Root Causes : Variations may arise from polymorphic forms, solvent residues, or impurities. For example, residual DMF from synthesis can depress melting points.
  • Resolution : Reproduce synthesis under strictly anhydrous conditions and compare with literature using identical instrumentation (e.g., DSC for melting points, standardized NMR solvents) .

Q. Why do computational models sometimes fail to predict the compound’s solubility in polar solvents?

  • Analysis : Solubility predictions (e.g., COSMO-RS) may underestimate hydrogen-bonding capacity due to the electron-withdrawing bromine and ether oxygen. Experimental validation via phase diagrams or Hansen solubility parameters is critical .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight253.04 g/mol
Key NMR Shifts (1H)Aldehyde: ~10 ppm; Isopropoxy: ~4.5 ppm
FTIR PeaksC=O: ~1700 cm⁻¹; C-O-C: ~1250 cm⁻¹
Recommended Storage2–8°C under argon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.